molecular formula C8H7ClFN5 B1427890 (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1247472-41-8

(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine

Cat. No.: B1427890
CAS No.: 1247472-41-8
M. Wt: 227.62 g/mol
InChI Key: FDTYKSPBTLKLGK-UHFFFAOYSA-N
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Description

(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound that features a unique combination of a chloro-fluorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoroaniline, with the tetrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanol
  • (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)ethanamine

Uniqueness

The unique combination of the chloro-fluorophenyl group and the tetrazole ring in (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTYKSPBTLKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=NNN=N2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 2
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 3
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 4
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 5
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 6
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine

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